2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C20H17BrN4O2S and a molecular weight of 457.35 g/mol . This compound features a benzofuran moiety, a triazole ring, and a bromo-substituted phenylacetamide group, making it a unique and versatile molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Coupling Reactions: The benzofuran and triazole intermediates are coupled using thiol-based reagents to form the sulfanyl linkage.
Final Acylation: The final step involves the acylation of the coupled intermediate with 4-bromo-2-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide
- **2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- **2-{[5-(5-Bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide
Uniqueness
The unique combination of the benzofuran, triazole, and bromo-substituted phenylacetamide moieties in 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19BrN4O2S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19BrN4O2S/c1-3-26-20(18-11-14-6-4-5-7-17(14)28-18)24-25-21(26)29-12-19(27)23-16-9-8-15(22)10-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27) |
InChI Key |
GFMIMGBLXUCJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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